molecular formula C18H18F2N2O3S B2416470 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941954-69-4

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2416470
CAS RN: 941954-69-4
M. Wt: 380.41
InChI Key: YQVCJPZVCHVVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O3S and its molecular weight is 380.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

One of the primary applications of tetrahydroquinoline derivatives, closely related to 2,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, is in the field of anticancer drug development. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant in vitro antitumor activity. These compounds were found to be more potent than Doxorubicin, a reference drug, suggesting their potential as new antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010). Similarly, Al-Dosari et al. (2013) evaluated the anticancer activity of trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety against various cancer cell lines, with some compounds showing good activity and suggesting a mechanism of action for their cytotoxic activity (Al-Dosari, Ghorab, Alsaid, Nissan, & Ahmed, 2013).

Structural and Theoretical Studies

The structural and theoretical analysis of tetrahydroquinoline derivatives also forms a significant part of scientific research applications. Grudova et al. (2020) reported the synthesis, X-ray characterization, and Hirshfeld surface analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives. These studies revealed detailed insights into the molecular interactions and structural properties, which are crucial for understanding the biological activities of such compounds (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).

Catalysts in Chemical Reactions

Furthermore, these derivatives have been investigated for their roles as catalysts in chemical reactions. Liu et al. (2021) explored the use of Cp*Ir complexes containing a rigid 8-aminoquinolinesulfonamide moiety as catalysts for the dehydrogenation of formic acid. The study demonstrated the high efficiency and stability of these complexes, highlighting the potential of tetrahydroquinoline derivatives in catalysis (Liu, Wang, Xiong, Nijamudheen, Ertem, Wang, & Duan, 2021).

properties

IUPAC Name

2,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-9-22-16-6-5-14(10-12(16)3-8-18(22)23)21-26(24,25)17-7-4-13(19)11-15(17)20/h4-7,10-11,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVCJPZVCHVVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.